molecular formula C7H7F3N2O B1409172 6-Amino-2-(trifluoromethyl)pyridine-3-methanol CAS No. 1227509-97-8

6-Amino-2-(trifluoromethyl)pyridine-3-methanol

Cat. No. B1409172
M. Wt: 192.14 g/mol
InChI Key: RMRQGSGIUXABLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-(trifluoromethyl)pyridine-3-methanol is a chemical compound with the empirical formula C7H6F3NO . It is used as a reactant in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 .


Synthesis Analysis

Trifluoromethylpyridines, including 6-Amino-2-(trifluoromethyl)pyridine-3-methanol, are synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The molecular structure of 6-Amino-2-(trifluoromethyl)pyridine-3-methanol is characterized by a pyridine ring with a trifluoromethyl group at the 2-position, an amino group at the 6-position, and a methanol group at the 3-position .


Chemical Reactions Analysis

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The molecular weight of 6-Amino-2-(trifluoromethyl)pyridine-3-methanol is 177.12 g/mol . Its SMILES string is OCc1ccc (nc1)C (F) (F)F .

Scientific Research Applications

  • Agrochemicals

    • Trifluoromethylpyridines are used as a key structural motif in active agrochemical ingredients .
    • They are used in the protection of crops from pests .
    • Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market .
    • More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
  • Pharmaceuticals

    • Trifluoromethylpyridines are also used in the pharmaceutical industry .
    • Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval .
    • Many candidates are currently undergoing clinical trials .
  • Veterinary Products

    • Trifluoromethylpyridines are used in the veterinary industry .
    • Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
  • Synthesis of Metal-Organic Frameworks (MOFs)

    • Trifluoromethylpyridines are used in the synthesis of metal-organic frameworks .
  • Synthesis of Human 11β-Hydroxysteroid Dehydrogenase Type 1

    • “6-Amino-2-(trifluoromethyl)pyridine-3-methanol” is used as a reactant in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 .
  • Functional Materials

    • Trifluoromethylpyridines have been used in the development of functional materials .
    • The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities and physical properties of these compounds .
  • Synthesis of Herbicides and Insecticides

    • Trifluoromethylpyridines have been used as starting materials for the synthesis of some herbicides and insecticides .
  • Synthesis of Methiodide Salts

    • Trifluoromethylpyridines are used in the synthesis of methiodide salts .
  • Colony Stimulating Factor I Receptor (CSF-1R) Inhibitory Activity

    • “6-Amino-2-(trifluoromethyl)pyridine-3-methanol” is used in the synthesis of inhibitors for the Colony Stimulating Factor I Receptor (CSF-1R) .
  • GluN2B Receptor Modulators

    • “6-Amino-2-(trifluoromethyl)pyridine-3-methanol” is used in the synthesis of modulators for the GluN2B receptor .
  • Treatment of Cellular Proliferative Disorders

    • “6-Amino-2-(trifluoromethyl)pyridine-3-methanol” is used in the treatment of cellular proliferative disorders .
  • Functional Materials

    • Trifluoromethylpyridines have been used in the development of functional materials .
    • The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities and physical properties of these compounds .
  • Synthesis of Herbicides and Insecticides

    • Trifluoromethylpyridines have been used as starting materials for the synthesis of some herbicides and insecticides .
  • Synthesis of Methiodide Salts

    • Trifluoromethylpyridines are used in the synthesis of methiodide salts .
  • Colony Stimulating Factor I Receptor (CSF-1R) Inhibitory Activity

    • “6-Amino-2-(trifluoromethyl)pyridine-3-methanol” is used in the synthesis of inhibitors for the Colony Stimulating Factor I Receptor (CSF-1R) .
  • GluN2B Receptor Modulators

    • “6-Amino-2-(trifluoromethyl)pyridine-3-methanol” is used in the synthesis of modulators for the GluN2B receptor .
  • Treatment of Cellular Proliferative Disorders

    • “6-Amino-2-(trifluoromethyl)pyridine-3-methanol” is used in the treatment of cellular proliferative disorders .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves when handling this compound .

Future Directions

The development of fluorinated organic chemicals, including 6-Amino-2-(trifluoromethyl)pyridine-3-methanol, is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .

properties

IUPAC Name

[6-amino-2-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6-4(3-13)1-2-5(11)12-6/h1-2,13H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRQGSGIUXABLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-(trifluoromethyl)pyridine-3-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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